molecular formula C29H36O2Sn B14621926 (Acetyloxy)tris(2,4,6-trimethylphenyl)stannane CAS No. 60514-18-3

(Acetyloxy)tris(2,4,6-trimethylphenyl)stannane

Cat. No.: B14621926
CAS No.: 60514-18-3
M. Wt: 535.3 g/mol
InChI Key: HVBNDFPVSCFJGO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Acetyloxy)tris(2,4,6-trimethylphenyl)stannane is an organotin compound with the molecular formula C30H36O2Sn It is characterized by the presence of three 2,4,6-trimethylphenyl groups attached to a central tin atom, which is also bonded to an acetyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acetyloxy)tris(2,4,6-trimethylphenyl)stannane typically involves the reaction of tris(2,4,6-trimethylphenyl)stannane with acetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyloxy group. The general reaction scheme is as follows:

Tris(2,4,6-trimethylphenyl)stannane+Acetic anhydrideThis compound+Acetic acid\text{Tris(2,4,6-trimethylphenyl)stannane} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} Tris(2,4,6-trimethylphenyl)stannane+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a controlled environment to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

(Acetyloxy)tris(2,4,6-trimethylphenyl)stannane undergoes various types of chemical reactions, including:

    Substitution Reactions: The acetyloxy group can be replaced by other nucleophiles, leading to the formation of different organotin compounds.

    Oxidation Reactions: The compound can be oxidized to form tin oxides or other higher oxidation state tin compounds.

    Reduction Reactions: Reduction can lead to the formation of lower oxidation state tin compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, alcohols, and amines. The reactions are typically carried out in the presence of a base to facilitate nucleophilic attack.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various organotin derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include tin oxides and other oxidized tin species.

    Reduction Reactions: Products include reduced tin compounds with lower oxidation states.

Scientific Research Applications

(Acetyloxy)tris(2,4,6-trimethylphenyl)stannane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (Acetyloxy)tris(2,4,6-trimethylphenyl)stannane involves its interaction with various molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that can interact with biological molecules. The tin atom can coordinate with different ligands, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (Acetyloxy)triphenylstannane: Similar structure but with phenyl groups instead of 2,4,6-trimethylphenyl groups.

    Tris(2,4,6-trimethylphenyl)stannane: Lacks the acetyloxy group, affecting its reactivity and applications.

    Tributylphenylstannane: Contains butyl groups instead of 2,4,6-trimethylphenyl groups, leading to different chemical properties.

Uniqueness

(Acetyloxy)tris(2,4,6-trimethylphenyl)stannane is unique due to the presence of the acetyloxy group and the bulky 2,4,6-trimethylphenyl groups

Properties

CAS No.

60514-18-3

Molecular Formula

C29H36O2Sn

Molecular Weight

535.3 g/mol

IUPAC Name

tris(2,4,6-trimethylphenyl)stannyl acetate

InChI

InChI=1S/3C9H11.C2H4O2.Sn/c3*1-7-4-8(2)6-9(3)5-7;1-2(3)4;/h3*4-5H,1-3H3;1H3,(H,3,4);/q;;;;+1/p-1

InChI Key

HVBNDFPVSCFJGO-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Sn](C2=C(C=C(C=C2C)C)C)(C3=C(C=C(C=C3C)C)C)OC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.